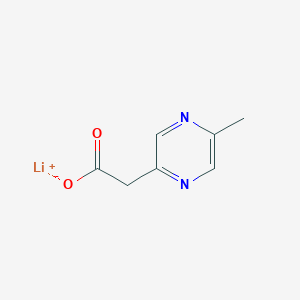
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its potential biological and industrial applications. This compound is known for its unique structure, which includes a dimethylpropylamino group attached to a propanol backbone, and is often used in organic synthesis and as an intermediate in the production of various chemicals.
准备方法
Synthetic Routes and Reaction Conditions
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride can be synthesized through several methods. One common method involves the reaction of 2,2-dimethylpropylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or crystallization to obtain the desired compound in high purity .
化学反应分析
Types of Reactions
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces secondary or tertiary amines .
科学研究应用
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor of choline uptake.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of choline uptake, which can affect neurotransmitter synthesis and release. This inhibition is achieved through the compound’s binding to choline transporters, thereby blocking the transport of choline into cells .
相似化合物的比较
Similar Compounds
1-Dimethylamino-2-propanol: This compound shares a similar structure but lacks the dimethylpropyl group.
2-Dimethylaminoethanol: Another similar compound with a shorter carbon chain.
3-Dimethylamino-1-propanol: Similar in structure but with different functional groups.
Uniqueness
1-(2,2-Dimethylpropylamino)propan-2-ol;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit choline uptake sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .
属性
IUPAC Name |
1-(2,2-dimethylpropylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-7(10)5-9-6-8(2,3)4;/h7,9-10H,5-6H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOUKJORMNVQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B3003004.png)
![3-[2-(carbamoylmethyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B3003005.png)
![N-[(4-chlorophenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B3003007.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclopropyl]methanamine](/img/structure/B3003012.png)


![[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B3003016.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)


![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)
